2-(Isoquinolin-5-yl)ethan-1-amine dihydrochloride
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Overview
Description
2-(Isoquinolin-5-yl)ethan-1-amine dihydrochloride is a chemical compound with the molecular formula C11H13ClN2. It is known for its applications in various scientific research fields, particularly in chemistry and biology. The compound is characterized by the presence of an isoquinoline ring, which is a bicyclic structure containing a benzene ring fused to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Isoquinolin-5-yl)ethan-1-amine dihydrochloride typically involves the reaction of isoquinoline with ethylamine under specific conditions. The process may include steps such as:
Nitration: Isoquinoline is nitrated to form 5-nitroisoquinoline.
Reduction: The nitro group is reduced to an amine group, resulting in 5-aminoisoquinoline.
Alkylation: 5-aminoisoquinoline is then alkylated with ethylamine to form 2-(Isoquinolin-5-yl)ethan-1-amine.
Formation of Dihydrochloride Salt: The final compound is obtained by treating 2-(Isoquinolin-5-yl)ethan-1-amine with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure reactors, and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 2-(Isoquinolin-5-yl)ethan-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens or alkylating agents under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines.
Scientific Research Applications
2-(Isoquinolin-5-yl)ethan-1-amine dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Isoquinolin-5-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
Receptors: It may bind to receptors on cell surfaces, modulating cellular responses.
Pathways: The compound can influence various signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
- 2-(Isoquinolin-6-yl)ethan-1-amine dihydrochloride
- 2-(Isoquinolin-7-yl)ethan-1-amine dihydrochloride
- 2-(Isoquinolin-8-yl)ethan-1-amine dihydrochloride
Comparison: 2-(Isoquinolin-5-yl)ethan-1-amine dihydrochloride is unique due to the position of the ethylamine group on the isoquinoline ring. This positional difference can lead to variations in chemical reactivity, biological activity, and overall properties compared to its analogs.
Properties
IUPAC Name |
2-isoquinolin-5-ylethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2.2ClH/c12-6-4-9-2-1-3-10-8-13-7-5-11(9)10;;/h1-3,5,7-8H,4,6,12H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COUMSVOTDYOGJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)CCN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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